molecular formula C6H5NOS5 B11092736 6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

Cat. No.: B11092736
M. Wt: 267.4 g/mol
InChI Key: BLDUVAZGBWBJBX-UHFFFAOYSA-N
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Description

6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is a complex organic compound that belongs to the class of dithiolo-dithiepine derivatives. These compounds are characterized by their unique ring structures containing sulfur atoms, which contribute to their distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds .

Scientific Research Applications

6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease model .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C6H5NOS5

Molecular Weight

267.4 g/mol

IUPAC Name

6-hydroxyimino-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

InChI

InChI=1S/C6H5NOS5/c8-7-3-1-10-4-5(11-2-3)13-6(9)12-4/h8H,1-2H2

InChI Key

BLDUVAZGBWBJBX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NO)CSC2=C(S1)SC(=S)S2

Origin of Product

United States

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